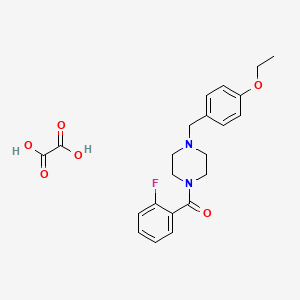![molecular formula C16H19N3O5S2 B4938687 N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938687.png)
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as NSC-631570, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is a member of the sulfonylurea family of drugs and has been shown to have potential therapeutic applications in the treatment of various diseases. In
作用机制
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide exerts its anticancer effects through a variety of mechanisms. One of the main mechanisms of action is the inhibition of the proteasome, which is responsible for the degradation of proteins in the cell. By inhibiting the proteasome, this compound can prevent the degradation of proteins that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer effects, this compound has been shown to have anti-inflammatory and neuroprotective properties. This compound has also been shown to have an effect on glucose metabolism, which may have implications for the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide for lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.
未来方向
There are several future directions for the study of N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of new derivatives of this compound that may have improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to this compound. Finally, there is a need for further studies to explore the potential therapeutic applications of this compound in other diseases, such as diabetes and neurodegenerative disorders.
Conclusion:
This compound is a promising compound that has potential therapeutic applications in the treatment of cancer and other diseases. While there are still limitations to its use, the continued study of this compound may lead to the development of new and effective therapies.
合成方法
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multistep process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-nitrophenylsulfonamide with ethyl glycinate, which results in the formation of an intermediate compound. This intermediate is then reacted with phenylsulfonyl chloride to form the final product, this compound.
科学研究应用
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle.
属性
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-2-19(26(23,24)15-6-4-3-5-7-15)12-16(20)18-13-8-10-14(11-9-13)25(17,21)22/h3-11H,2,12H2,1H3,(H,18,20)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBNWXHKKIZMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid](/img/structure/B4938604.png)
![2-cyano-3-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-propenethioamide](/img/structure/B4938612.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-isopropyl-5-methoxy-N-methylbenzamide](/img/structure/B4938617.png)
![5-acetyl-6-methyl-4-(3-methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4938623.png)


![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B4938654.png)

![2,2'-[(2,5-dimethoxy-1,4-phenylene)bis(methylenethio)]bis-1,3-benzoxazole](/img/structure/B4938666.png)

![4-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzenesulfonamide](/img/structure/B4938704.png)


![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4938724.png)
